N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a pyrazole sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Furan Derivative: The furan ring can be synthesized through various methods, including the dehydration of 1,4-diketones or the cyclization of 1,4-dicarbonyl compounds.
Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan derivative is replaced by the thiomorpholine moiety.
Pyrazole Sulfonamide Formation: The pyrazole ring is typically formed through the condensation of hydrazines with 1,3-diketones, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to amines under suitable conditions.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring and pyrazole sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furfural and furan-2-carbaldehyde share the furan ring structure.
Thiomorpholine Derivatives: Compounds like thiomorpholine-4-carboxylic acid.
Pyrazole Sulfonamides: Compounds such as 1-methyl-1H-pyrazole-4-sulfonamide.
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-17-11-12(9-15-17)23(19,20)16-10-13(14-3-2-6-21-14)18-4-7-22-8-5-18/h2-3,6,9,11,13,16H,4-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXNHWCZBBTDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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